4,5-Dimethoxy-2-nitrobenzonitrile 4,5-Dimethoxy-2-nitrobenzonitrile
Brand Name: Vulcanchem
CAS No.: 102714-71-6
VCID: VC20742661
InChI: InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3
SMILES: COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC
Molecular Formula: C9H8N2O4
Molecular Weight: 208.17 g/mol

4,5-Dimethoxy-2-nitrobenzonitrile

CAS No.: 102714-71-6

Cat. No.: VC20742661

Molecular Formula: C9H8N2O4

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethoxy-2-nitrobenzonitrile - 102714-71-6

CAS No. 102714-71-6
Molecular Formula C9H8N2O4
Molecular Weight 208.17 g/mol
IUPAC Name 4,5-dimethoxy-2-nitrobenzonitrile
Standard InChI InChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3
Standard InChI Key NQSQQGDTYKGCOT-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC
Canonical SMILES COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])OC

Chemical Identity and Structure

4,5-Dimethoxy-2-nitrobenzonitrile (CAS: 102714-71-6) is an aromatic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . The structure consists of a benzene ring substituted with two methoxy groups at positions 4 and 5, a nitro group at position 2, and a cyano (nitrile) group. This arrangement of functional groups creates a highly substituted aromatic system with electron-donating methoxy groups and electron-withdrawing nitro and cyano groups.

Structural Identifiers

The compound can be represented by various chemical notations, providing a comprehensive structural identification:

Identifier TypeNotation
SMILESCOC1=C(C=C(C(=C1)C#N)N+[O-])OC
InChIInChI=1S/C9H8N2O4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,1-2H3
InChIKeyNQSQQGDTYKGCOT-UHFFFAOYSA-N

Table 1: Structural identifiers for 4,5-Dimethoxy-2-nitrobenzonitrile

The chemical structure features the substituents arranged in a specific pattern that influences its physical, chemical, and biological properties. The two methoxy groups provide electron density to the aromatic ring, while the nitro and cyano groups withdraw electrons, creating an interesting electronic distribution that affects its reactivity in various chemical transformations.

Physical and Chemical Properties

4,5-Dimethoxy-2-nitrobenzonitrile exhibits distinctive physical and chemical properties that are important for understanding its behavior in different environments and applications.

Physical Properties

The compound presents as a solid at room temperature, with a characteristic appearance and defined physical parameters:

PropertyValue
Melting Point164-168 °C (literature)
Boiling Point398.6±42.0 °C (Predicted)
Density1.32±0.1 g/cm³ (Predicted)
Physical FormPowder to crystal
ColorLight yellow to Amber to Dark green
Storage ConditionsSealed, dry, at room temperature

Table 2: Physical properties of 4,5-Dimethoxy-2-nitrobenzonitrile

The melting point range of 164-168 °C indicates a relatively pure compound, as narrow melting ranges typically suggest higher purity. The high predicted boiling point is consistent with its molecular weight and the presence of polar functional groups that contribute to intermolecular forces.

Spectroscopic Properties

Mass spectrometric data provides insight into how this compound behaves in analytical instruments, which is valuable for identification and purity assessment:

Adductm/zPredicted CCS (Ų)
[M+H]⁺209.05568141.1
[M+Na]⁺231.03762153.7
[M+NH₄]⁺226.08222145.1
[M+K]⁺247.01156147.7
[M-H]⁻207.04112136.4
[M+Na-2H]⁻229.02307144.3
[M]⁺208.04785140.6
[M]⁻208.04895140.6

Table 3: Predicted collision cross section values for various ionic adducts

These predicted collision cross section values are useful in ion mobility spectrometry and can assist in compound identification during complex mixture analysis.

Synthesis Methods

Several synthetic approaches have been documented for producing 4,5-Dimethoxy-2-nitrobenzonitrile, with variations in reagents, conditions, and starting materials.

Synthesis from Precursors

One documented method involves the conversion of a related compound to 4,5-Dimethoxy-2-nitrobenzonitrile:

"2 (5 g, 23.7 mmol, 1 equiv), aqueous ammonia (58 mL, 0.86 mol, 36 equiv), and iodine (6.61 g, 26.0 mmol, 1.1 equiv) was added into a 250 mL flask. Then, 70 mL of tetrahydrofuran was added. The reaction was monitored using TLC and allowed to react at room temperature for 6 h until total disappearance of the starting product."

This synthesis resulted in a light yellow solid with a yield of 85% and a melting point of 160-167 °C . This approach represents an efficient method for producing the compound in good yield under relatively mild conditions.

Functional Group Transformations

The nitrile group in 4,5-Dimethoxy-2-nitrobenzonitrile can be converted to other functional groups, as demonstrated in subsequent synthetic steps:

"4,5-Dimethoxy-2-nitrobenzonitrile 12 (3.78 g, 18.2 mmol, 1 equiv) was stirred at room temperature in ethanol (80 mL). Sodium hydroxide (871 mg, 21.8 mmol, 1.2 equiv) was then added followed by a slow addition of 30% hydrogen peroxide (8.4 mL, 82 mmol, 4.5 equiv)."

This procedure converts the nitrile to an amide group, forming 4,5-Dimethoxy-2-nitrobenzamide with a yield of 88% . This highlights the versatility of 4,5-Dimethoxy-2-nitrobenzonitrile as a synthetic intermediate in the preparation of more complex molecules.

Applications and Research Utilization

4,5-Dimethoxy-2-nitrobenzonitrile has found applications in various research fields, particularly as a precursor in pharmaceutical development and materials science.

Pharmaceutical Research

The compound has been utilized in the synthesis of potential therapeutic agents, particularly those with antioxidant and enzyme inhibitory properties:

"The objective of this research is to generate leads for developing our ultimate... For this preliminary report, a total of 14 (i.e., 4,5-dimethoxy-2-nitrobenzohydrazide plus 1-(1-benzylpiperidin-4-yl)ethan-1-one) derivatives were synthesized and screened, in silico and in vitro, for their ability to scavenge free radicals and inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes."

ManufacturerProduct NumberProduct DescriptionPackage SizePrice (USD)Updated Date
Sigma-Aldrich6501024,5-Dimethoxy-2-nitrobenzonitrile 98%25g$1132023-06-20
Sigma-Aldrich6501024,5-Dimethoxy-2-nitrobenzonitrile 98%5g$41.72023-01-07
TCI ChemicalD29844,5-Dimethoxy-2-nitrobenzonitrile >98.0%(GC)5g$692024-03-01
TRCD4609534,5-Dimethoxy-2-nitrobenzonitrile2.5g$452021-12-1

Table 4: Commercial availability and pricing of 4,5-Dimethoxy-2-nitrobenzonitrile

This pricing information indicates that the compound is relatively expensive compared to more common chemicals, reflecting its specialized nature and limited production volume. The higher purity options (>98%) command premium prices, which is typical for research-grade chemicals used in sensitive applications.

Classification ParameterInformation
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH302+H312+H332-H315-H319-H335
Precautionary StatementsP261-P280-P301+P312-P302+P352+P312-P304+P340+P312-P305+P351+P338
Hazard CodesXn, Xi
Risk Statements20/21/22-36/37/38
Safety Statements26-37/39
WGK Germany3
Hazard ClassIRRITANT, IRRITANT-HARMFUL
Packing GroupIII

Table 5: Safety classification for 4,5-Dimethoxy-2-nitrobenzonitrile

The hazard statements indicate that the compound is harmful if swallowed, inhaled, or comes into contact with skin. It can also cause skin irritation, serious eye irritation, and respiratory irritation. The WGK (Wassergefährdungsklasse) rating of 3 indicates a severe hazard to waters in Germany's classification system.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator